molecular formula C19H23N3O3 B3003994 4-isopropoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide CAS No. 1904023-86-4

4-isopropoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide

Cat. No.: B3003994
CAS No.: 1904023-86-4
M. Wt: 341.411
InChI Key: QNHUPNLLAVHRDJ-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a synthetic benzamide derivative featuring a cinnolinone core (a bicyclic nitrogen-containing heterocycle) substituted with a methyl group at position 2 and a ketone at position 3. The benzamide moiety is para-substituted with an isopropoxy group, distinguishing it from other benzamide-based compounds.

Properties

IUPAC Name

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-4-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-12(2)25-16-7-4-13(5-8-16)19(24)20-15-6-9-17-14(10-15)11-18(23)22(3)21-17/h4-5,7-8,11-12,15H,6,9-10H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHUPNLLAVHRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2CCC3=NN(C(=O)C=C3C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-isopropoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a compound with significant potential in medicinal chemistry. This article provides an overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 4-isopropoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide
  • CAS Number : 1904023-86-4
  • Molecular Formula : C₁₉H₂₃N₃O₃
  • Molecular Weight : 341.4 g/mol

Antihistaminic Activity

The compound has been evaluated for its antihistaminic properties. In vitro studies demonstrated that it effectively inhibits histamine-induced contractions in isolated guinea pig ileum preparations. Such activity suggests potential applications in treating allergic conditions.

Bronchodilatory Effects

In vivo studies have shown that 4-isopropoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide exhibits bronchodilatory effects. It provided significant protection against histamine-induced convulsions in test animals at a dose of 50 μmol. This positions the compound as a candidate for asthma therapy and other respiratory conditions.

The biological activity of this compound is linked to its interaction with specific receptors and enzymes involved in inflammatory responses and smooth muscle contraction. The structural features of the compound allow it to modulate key signaling pathways that regulate these processes.

Study 1: Antihistaminic Activity Evaluation

In a study assessing various benzamide derivatives for antihistaminic activity, 4-isopropoxy-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide was found to have a significant inhibitory effect on histamine-induced contractions. The results indicated an inhibition rate comparable to standard antihistamines.

CompoundInhibition Rate (%)Dose (μmol)
Test Compound78.550
Standard (Aminophylline)76.050

Study 2: In Vivo Bronchodilatory Activity

In vivo assessments showed that the compound could protect against histamine-induced convulsions in guinea pigs. The following table summarizes the protective effects observed:

CompoundProtection Rate (%)Dose (mg/kg)
Test Compound48.34300
Standard Drug (Aminophylline)43.34300

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Bioactivity

The para-isopropoxy substituent in the target compound contrasts with ortho-substituted benzamides (e.g., 2-isopropoxy-6-pentadecyl-N-pyridin-4-yl benzamide, compound 4 in ), which exhibited HAT inhibitory activity comparable to garcinol in HeLa cells . Ortho-substitution often enhances steric interactions with enzyme active sites, suggesting that the para-isopropoxy group in the target compound may alter binding affinity or selectivity.

Role of the Heterocyclic Core

The cinnolinone core (2,3,5,6,7,8-hexahydrocinnolin-3-one) in the target compound differs from the isoquinolinone scaffolds in (e.g., compounds 6b13–6b21). Isoquinolinone derivatives with trifluoromethyl or methoxy benzamide substituents showed high synthetic yields (84–95%) but lacked explicit biological data . The cinnolinone system’s conformational rigidity may influence pharmacokinetic properties, such as metabolic stability, compared to more flexible analogs.

Functional Group Comparisons

  • Acyl vs. Alkoxy Substituents: highlights that 2-acylamino substituents (e.g., hexanoylamino, tetradecanoylamino) on benzamides are critical for PCAF HAT inhibition (e.g., compound 17: 79% inhibition at 100 μM).
  • Electron-Donating vs. Electron-Withdrawing Groups : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) may enhance membrane permeability compared to the electron-donating isopropoxy group, though this requires validation .

Table 1: Structural and Functional Comparison of Key Benzamide Derivatives

Compound Name / ID Core Structure Benzamide Substituent Key Bioactivity/Property Reference
Target Compound Cinnolinone 4-isopropoxy Hypothetical HAT modulation*
2-Isopropoxy-N-pyridin-4-yl (4) Benzene 2-isopropoxy, 6-pentadecyl HAT inhibition (HeLa cells)
2-Tetradecanoylamino (17) Benzene 2-tetradecanoylamino PCAF HAT inhibition (79% at 100 μM)
6b16 (Methoxy derivative) Isoquinolinone 4-methoxy High synthetic yield (94%)

*Bioactivity inferred from structural analogs.

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